molecular formula C16H17NO3 B2811072 3-acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one CAS No. 540499-27-2

3-acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one

Cat. No. B2811072
CAS RN: 540499-27-2
M. Wt: 271.316
InChI Key: LPNVUDIHGURSEQ-UHFFFAOYSA-N
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Description

3-acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one, also known as EAPB, is a pyranone derivative that has gained attention in scientific research due to its potential pharmacological properties. EAPB has been found to have a range of biological effects, including anti-inflammatory, analgesic, and antitumor activities.

Scientific Research Applications

Synthesis and Reactivity

  • 3-Acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one has been studied for its reactivity in various chemical reactions. For instance, the compound's derivatives can be converted into a range of other compounds like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and others upon treatment with different reagents such as malononitrile and hydrazine hydrate (Harb et al., 1989).

Chemical Properties and Theoretical Analysis

  • The compound has been the subject of theoretical analysis through quantum chemical calculations, which help in understanding its experimental findings and chemical properties. This includes studies on different reaction pathways and the formation of products such as unsymmetrical and symmetrical pyridinones (Genc et al., 2010).

Synthesis and Characterization of Metal Complexes

  • Synthesis and characterization of transition metal complexes using derivatives of this compound have been explored. These complexes have been evaluated for their antibacterial and antifungal activities, showing potential applications in microbiology (Pawar et al., 2016).

Role in Synthesis of Heterocyclic Systems

  • This compound has been used as a reagent in the synthesis of various heterocyclic systems. Studies have shown its utility in preparing compounds like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, which are important in chemical synthesis (Selič et al., 1997).

Applications in Corrosion Inhibition

  • Pyran derivatives, including those related to this compound, have been studied for their role in corrosion inhibition. These compounds have shown effectiveness in protecting metals against acid corrosion, which is valuable in materials science and engineering (Saranya et al., 2020).

Exploration in Organic Synthesis

  • Its derivatives are important in organic synthesis, particularly in the creation of pyran-based compounds. These compounds have various applications, including biological activities like anti-cancer and antihypertensive effects (Zonouzi et al., 2006).

properties

IUPAC Name

3-acetyl-2-(4-ethylanilino)-6-methylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-4-12-5-7-13(8-6-12)17-16-15(11(3)18)14(19)9-10(2)20-16/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNVUDIHGURSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C=C(O2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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